molecular formula C21H27N3O4S2 B4181807 N-(2,5-dimethoxyphenyl)-4-[(4-ethylphenyl)sulfonyl]-1-piperazinecarbothioamide

N-(2,5-dimethoxyphenyl)-4-[(4-ethylphenyl)sulfonyl]-1-piperazinecarbothioamide

Cat. No. B4181807
M. Wt: 449.6 g/mol
InChI Key: OKQPMTWQEBYRAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,5-dimethoxyphenyl)-4-[(4-ethylphenyl)sulfonyl]-1-piperazinecarbothioamide, also known as "DESchloroketamine" or "2'-Oxo-PCM", is a research chemical that belongs to the arylcyclohexylamine class. This chemical compound has gained attention in the scientific community due to its potential use in the development of novel treatments for various medical conditions.

Mechanism of Action

DESchloroketamine works by blocking the N-methyl-D-aspartate (NMDA) receptor, which is involved in the transmission of pain signals. This results in a decrease in pain perception and can lead to anesthetic effects. Additionally, DESchloroketamine has been found to increase the levels of certain neurotransmitters such as dopamine and serotonin, which may contribute to its antidepressant effects.
Biochemical and Physiological Effects:
Studies have shown that DESchloroketamine has a rapid onset of action and a relatively short duration of effect. It has been found to produce a dissociative state, similar to that of ketamine, where the user experiences a feeling of detachment from their surroundings. Additionally, DESchloroketamine has been found to have mild to moderate sedative effects, making it useful as an anesthetic agent.

Advantages and Limitations for Lab Experiments

One advantage of using DESchloroketamine in laboratory experiments is its low toxicity compared to other arylcyclohexylamine compounds. Additionally, its rapid onset of action and short duration of effect make it useful for studying the effects of NMDA receptor blockade. However, one limitation of using DESchloroketamine is the lack of long-term safety data, as it is a relatively new compound.

Future Directions

There are several future directions for research on DESchloroketamine. One area of interest is its potential use in the treatment of depression and other mood disorders. Additionally, further studies are needed to determine the long-term safety and efficacy of DESchloroketamine as an anesthetic and analgesic agent. Finally, there is a need for more research on the biochemical and physiological effects of DESchloroketamine, particularly in relation to its potential use in the development of new treatments for various medical conditions.
In conclusion, DESchloroketamine is a promising compound that has gained attention in the scientific community due to its potential use in the development of new treatments for various medical conditions. Its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments have been discussed. Further research is needed to fully understand the potential of DESchloroketamine as a therapeutic agent.

Scientific Research Applications

DESchloroketamine has been of interest to researchers due to its potential use as an anesthetic and analgesic agent. It has been found to have a similar mechanism of action to ketamine, a well-known anesthetic drug. Additionally, DESchloroketamine has been shown to have potential antidepressant and anti-inflammatory effects, making it a promising candidate for the development of new treatments for these conditions.

properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-4-(4-ethylphenyl)sulfonylpiperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O4S2/c1-4-16-5-8-18(9-6-16)30(25,26)24-13-11-23(12-14-24)21(29)22-19-15-17(27-2)7-10-20(19)28-3/h5-10,15H,4,11-14H2,1-3H3,(H,22,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKQPMTWQEBYRAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=S)NC3=C(C=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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